molecular formula C13H13N5O2S B8658733 2-Hydrazinyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

2-Hydrazinyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B8658733
M. Wt: 303.34 g/mol
InChI Key: CLQQMOFYVSCEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962629B2

Procedure details

To a mixture of tert-butyl 2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate and tert-butyl 1-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate (18.8 g, 46.6 mmol) in 1,4-dioxane (239 mL) was added HCl (4 M in 1,4-dioxane, 86 mL, 345 mmol). The reaction was heated at about 60° C. for about 1 h and then cooled to about 15-20° C. The solid was collected by vacuum filtration, washed with cold 1,4-dioxane (2×20 mL), and then stirred with a solution of saturated aqueous NaHCO3 and water (1:1, 150 mL). After about 1 h, the effervescence had subsided and the solid was collected by vacuum filtration, washed with ice cold water (3×20 mL), and dried in a vacuum oven to afford 2-hydrazinyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine as a light yellowish brown solid (8.01 g, 50%): LC/MS (Table 2, Method d) Rt=1.28 min; MS m/z: 304 (M+H)−.
Name
tert-butyl 2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 1-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
239 mL
Type
solvent
Reaction Step One
Name
Quantity
86 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([N:11]1[C:15]2=[N:16][CH:17]=[C:18]([NH:20][NH:21]C(OC(C)(C)C)=O)[N:19]=[C:14]2[CH:13]=[CH:12]1)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].S(N1C2=NC=C(N(C(OC(C)(C)C)=O)N)N=C2C=C1)(C1C=CC(C)=CC=1)(=O)=O.Cl>O1CCOCC1>[NH:20]([C:18]1[N:19]=[C:14]2[CH:13]=[CH:12][N:11]([S:1]([C:4]3[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=3)(=[O:2])=[O:3])[C:15]2=[N:16][CH:17]=1)[NH2:21]

Inputs

Step One
Name
tert-butyl 2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=CC=2C1=NC=C(N2)NNC(=O)OC(C)(C)C
Name
tert-butyl 1-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate
Quantity
18.8 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=CC=2C1=NC=C(N2)N(N)C(=O)OC(C)(C)C
Name
Quantity
239 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
86 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred with a solution of saturated aqueous NaHCO3 and water (1:1, 150 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 15-20° C
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with cold 1,4-dioxane (2×20 mL)
FILTRATION
Type
FILTRATION
Details
the solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with ice cold water (3×20 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(N)C=1N=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=C(C)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 8.01 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.